molecular formula C13H19ClO3S B3845865 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol

1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol

Cat. No. B3845865
M. Wt: 290.81 g/mol
InChI Key: PPSDRDJHEODVLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol, also known as Ebselen, is a chemical compound that has been widely studied for its potential therapeutic applications. Ebselen belongs to the class of organoselenium compounds and has been found to possess a wide range of biological activities, including antioxidant, anti-inflammatory, and neuroprotective properties.

Mechanism of Action

The mechanism of action of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol is complex and involves multiple pathways. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to act as a glutathione peroxidase mimic, which helps to reduce oxidative stress by scavenging reactive oxygen species (ROS). 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol also inhibits the activity of various enzymes, including cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in the inflammatory response. Additionally, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to modulate various signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, which play a crucial role in inflammation and cell survival.
Biochemical and Physiological Effects:
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to have a wide range of biochemical and physiological effects. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been shown to reduce oxidative stress and inflammation, which are implicated in the pathogenesis of various diseases. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has also been found to modulate various signaling pathways, which play a crucial role in cell survival and apoptosis. Additionally, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to have anti-angiogenic properties, which can inhibit the growth of blood vessels in tumors.

Advantages and Limitations for Lab Experiments

1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has several advantages for lab experiments. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol is a potent antioxidant and anti-inflammatory agent, which can be used to study the role of oxidative stress and inflammation in various diseases. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol can also be used to study the mechanism of action of various signaling pathways, including the NF-κB and MAPK pathways. However, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has some limitations for lab experiments. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol can interact with other compounds, which can affect the results of experiments. Additionally, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol can have off-target effects, which can complicate the interpretation of results.

Future Directions

There are several future directions for the study of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to have potential therapeutic applications in various diseases, including neurological disorders, cancer, and cardiovascular diseases. Further studies are needed to elucidate the mechanism of action of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol and to identify its molecular targets. Additionally, the development of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol analogs with improved pharmacokinetic properties and reduced off-target effects could lead to the development of more effective therapeutic agents. Finally, the use of 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol in combination with other drugs could enhance its therapeutic efficacy in various diseases.

Scientific Research Applications

1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been extensively studied for its potential therapeutic applications in various diseases, including neurological disorders, cancer, and cardiovascular diseases. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to possess antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has also been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In addition, 1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol has been found to have cardioprotective effects by reducing oxidative stress and inflammation.

properties

IUPAC Name

1-[(4-chlorophenyl)methylsulfinyl]-3-propan-2-yloxypropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19ClO3S/c1-10(2)17-7-13(15)9-18(16)8-11-3-5-12(14)6-4-11/h3-6,10,13,15H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSDRDJHEODVLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OCC(CS(=O)CC1=CC=C(C=C1)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol
Reactant of Route 2
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol
Reactant of Route 3
Reactant of Route 3
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol
Reactant of Route 4
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol
Reactant of Route 5
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol
Reactant of Route 6
Reactant of Route 6
1-[(4-chlorobenzyl)sulfinyl]-3-isopropoxy-2-propanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.